molecular formula C16H16N2O3 B2939163 N-[4-(acetylamino)phenyl]-2-phenoxyacetamide CAS No. 303122-33-0

N-[4-(acetylamino)phenyl]-2-phenoxyacetamide

Cat. No. B2939163
CAS RN: 303122-33-0
M. Wt: 284.315
InChI Key: IDUYMLSLLYSAFE-UHFFFAOYSA-N
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Description

“N-[4-(acetylamino)phenyl]-2-phenoxyacetamide” is a chemical compound with the linear formula C16H16N2O3 . It is also known as "N-(4-ACETYLAMINO-PHENYL)-2-PHENOXY-ACETAMIDE" .


Molecular Structure Analysis

The molecular structure of “N-[4-(acetylamino)phenyl]-2-phenoxyacetamide” is represented by the linear formula C16H16N2O3 . For a more detailed structural analysis, you may need to refer to specialized databases or software.

Scientific Research Applications

Cyclooxygenase Inhibition

This compound has been identified as a cyclooxygenase inhibitor , which is significant in the development of analgesic and anti-inflammatory medications . By inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), it can reduce the production of prostaglandins, which are involved in the mediation of inflammation and pain.

Analgesic Applications

As an analgesic, N-(4-acetamidophenyl)-2-phenoxyacetamide can be used to alleviate pain without causing loss of consciousness. Its mechanism of action involves the modulation of the enzymatic activity that leads to pain sensation, making it a potential candidate for pharmaceutical pain management .

Anti-Rheumatic Uses

The anti-rheumatic potential of this compound is linked to its anti-inflammatory properties. It could be used in the treatment of rheumatic diseases by reducing inflammation and the associated pain, thereby improving joint function and quality of life for patients with rheumatic conditions .

Antipyretic Effects

N-(4-acetamidophenyl)-2-phenoxyacetamide may serve as an antipyretic, helping to lower fever by acting on the hypothalamus to induce peripheral vasodilation and sweating, which helps dissipate heat and reduce body temperature .

Intermediate in Organic Synthesis

This compound can act as an intermediate in organic synthesis. Its chemical structure allows for various reactions and modifications, making it a valuable starting material for the synthesis of a wide range of organic compounds .

Hydrogen Peroxide Stabilizer

In the field of chemistry, N-(4-acetamidophenyl)-2-phenoxyacetamide can be used to stabilize hydrogen peroxide solutions. This is important in preventing the decomposition of hydrogen peroxide into water and oxygen, especially in various industrial and laboratory applications .

Photographic Chemicals

The compound’s properties make it suitable for use in photographic chemicals. It can be involved in the development process of photographic films and papers, influencing the quality and stability of the photographic images .

Antiinfectant Properties

Lastly, its application as an antiinfectant is based on its ability to inhibit the growth of microorganisms. This makes it a potential candidate for inclusion in formulations aimed at preventing infections .

Mechanism of Action

Target of Action

N-(4-acetamidophenyl)-2-phenoxyacetamide, also known as N-[4-(acetylamino)phenyl]-2-phenoxyacetamide, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with COX-2 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these inflammatory mediators. This results in reduced inflammation and pain.

Pharmacokinetics

Similar compounds such as acetaminophen have been shown to be rapidly absorbed in the gastrointestinal tract and metabolized in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of COX-2 by N-(4-acetamidophenyl)-2-phenoxyacetamide leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, providing relief for conditions such as arthritis, acute pain, and dysmenorrhea.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-2-phenoxyacetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. Additionally, genetic factors such as polymorphisms in the COX-2 gene or drug transporters could potentially influence the compound’s efficacy .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(19)17-13-7-9-14(10-8-13)18-16(20)11-21-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYMLSLLYSAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-phenoxyacetamide

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